1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes such as indoleamine-2,3-dioxygenase 1 (ido1) and dna polymerase gamma .
Mode of Action
The mode of action of 1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves interactions with its targets that lead to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the compound is acting.
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that the compound may affect pathways related to the function of ido1 and dna polymerase gamma .
Result of Action
Based on the reported targets of similar compounds, it can be inferred that the compound may have effects on the function of ido1 and dna polymerase gamma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc-protected amine is then further reacted with 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines or thiols
Reduction: Sodium borohydride (NaBH4)
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Replacement of the fluorine atom with other nucleophiles results in various substituted derivatives.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Scientific Research Applications
1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Fmoc-protected amino acids: Another class of protected amino acids used in solid-phase peptide synthesis.
Cbz-protected amino acids: These compounds use the carbobenzoxy (Cbz) group for amine protection.
Uniqueness
1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of the fluorine atom and the indene ring structure. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of fluorinated organic compounds and pharmaceuticals.
Properties
IUPAC Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANRGZSRRVRXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.